molecular formula C16H20ClFO3 B1326037 Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate CAS No. 951886-47-8

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate

Cat. No.: B1326037
CAS No.: 951886-47-8
M. Wt: 314.78 g/mol
InChI Key: LQICYLOVZVTMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an oxooctanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: 8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-chloro-2-fluorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then exert its biological effects through various pathways.

Comparison with Similar Compounds

Ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: Lacks the chloro substituent, which may influence its binding affinity and specificity.

    Ethyl 8-(4-chloro-2-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of a fluoro group, which can alter its physicochemical properties and biological activity.

The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 8-(4-chloro-2-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICYLOVZVTMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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